![molecular formula C15H13N3O5S B13761935 [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate CAS No. 59206-66-5](/img/structure/B13761935.png)
[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate is a synthetic compound known for its applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate typically involves the reaction of benzimidazole derivatives with benzenesulfonyl chloride. The reaction is mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . This method ensures the efficient formation of the desired sulfonate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.
Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research explores its potential therapeutic applications, particularly in developing new drugs with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate involves its interaction with molecular targets such as tubulin proteins. By binding to these proteins, the compound disrupts microtubule assembly and spindle formation during cell division, leading to the inhibition of mitosis and cell proliferation . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Carbendazim: A benzimidazole derivative with fungicidal properties, known for its use in agriculture.
Benomyl: Another benzimidazole fungicide, which is a metabolic precursor of carbendazim.
5-Halobenzimidazole Derivatives: Compounds with antimicrobial activity, often used in medicinal chemistry.
Uniqueness
[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate is unique due to its specific chemical structure, which combines the benzimidazole core with a benzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
59206-66-5 |
|---|---|
Fórmula molecular |
C15H13N3O5S |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate |
InChI |
InChI=1S/C15H13N3O5S/c1-22-15(19)18-14-16-12-8-7-10(9-13(12)17-14)23-24(20,21)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18,19) |
Clave InChI |
ZUZYOMXFDWJOET-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


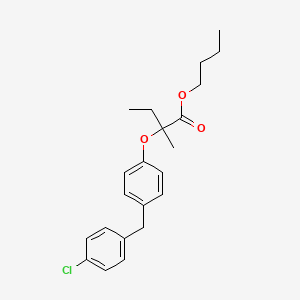
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)

![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
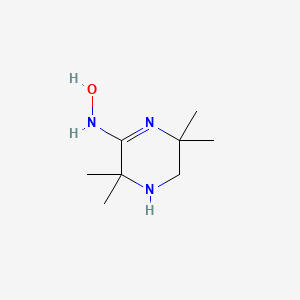

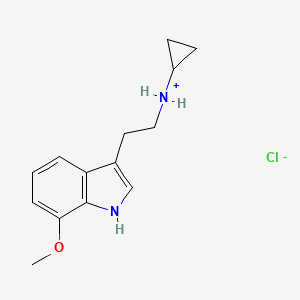
![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
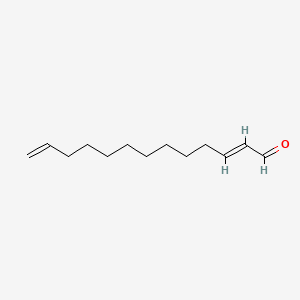

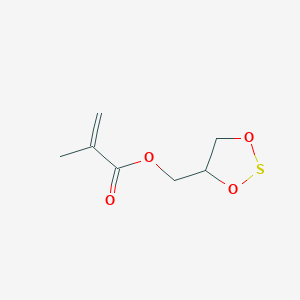
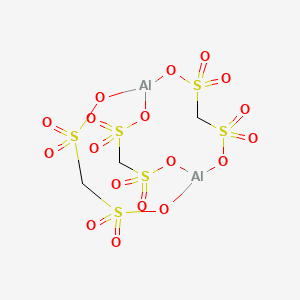
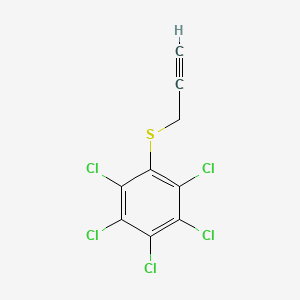
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)
